molecular formula C10H15ClO B067597 (1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride CAS No. 188023-87-2

(1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride

Cat. No.: B067597
CAS No.: 188023-87-2
M. Wt: 186.68 g/mol
InChI Key: VNTCVNLNEOVBEE-MQWKRIRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has also been shown to have anti-cancer properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using (1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride in lab experiments is its potential to have anti-inflammatory, analgesic, and anti-cancer properties. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to interpret results.

Future Directions

The potential applications of (1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride are vast. Future research can focus on its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. It can also be studied for its potential use in material science and organic synthesis.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its anti-inflammatory, analgesic, and anti-cancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride involves the reaction of (1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid with thionyl chloride. This reaction results in the formation of this compound.

Scientific Research Applications

(1R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer and other diseases.

Properties

188023-87-2

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

(1R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3/t7?,8-/m0/s1

InChI Key

VNTCVNLNEOVBEE-MQWKRIRWSA-N

Isomeric SMILES

CC(=CC1[C@H](C1(C)C)C(=O)Cl)C

SMILES

CC(=CC1C(C1(C)C)C(=O)Cl)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)Cl)C

53955-46-7

Pictograms

Corrosive; Acute Toxic

synonyms

Cyclopropanecarbonyl chloride, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R)- (9CI)

Origin of Product

United States

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